2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one 2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17525961
InChI: InChI=1S/C8H10N4O/c1-4-5(2)12-8(10-7(4)13)9-6(3)11-12/h1-3H3,(H,9,10,11,13)
SMILES:
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol

2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

CAS No.:

Cat. No.: VC17525961

Molecular Formula: C8H10N4O

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one -

Specification

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
IUPAC Name 2,6,7-trimethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Standard InChI InChI=1S/C8H10N4O/c1-4-5(2)12-8(10-7(4)13)9-6(3)11-12/h1-3H3,(H,9,10,11,13)
Standard InChI Key BJUMNOOCGQKBAB-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C(=NC(=N2)C)NC1=O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a triazole ring (positions 1, 2, and 3) fused to a pyrimidine ring (positions 5, 6, and 7), with methyl groups at positions 2, 6, and 7. The oxygen atom at position 5 forms a ketone group, contributing to its planar geometry and electronic configuration. This arrangement enhances stability and enables π-π stacking interactions, critical for binding biological targets.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₈H₁₀N₄O
Molecular Weight178.19 g/mol
IUPAC Name2,6,7-Trimethyl-4H- triazolo[1,5-a]pyrimidin-5-one
CAS NumberNot publicly disclosed

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related triazolopyrimidines reveal distinct signals for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 8.0–9.5 ppm) . Infrared (IR) spectroscopy typically shows a strong carbonyl stretch near 1680 cm⁻¹, consistent with the ketone moiety. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 178.09 [M+H]⁺.

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis of 2,6,7-trimethyl-4H,5H- triazolo[1,5-a]pyrimidin-5-one involves cyclocondensation reactions starting from substituted pyrimidine precursors. A representative protocol includes:

  • Nitration: Introduction of nitro groups using fuming HNO₃ in H₂SO₄ at 80°C .

  • Reduction: Catalytic hydrogenation with Pd/C under 5–7 bar H₂ pressure to yield diamines .

  • Cyclization: Treatment with triethyl orthoformate or glyoxal in acetic acid to form the triazole ring .

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 80°C, 4 h92
ReductionPd/C, H₂ (5 bar), DMF, 50°C88
Cyclization(EtO)₃CH, AcOH, 80°C, 2 h81

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

Preliminary studies on triazolopyrimidines indicate moderate hepatic clearance via cytochrome P450 enzymes (CYP3A4/5). Methyl groups may slow metabolism by sterically hindering oxidative pathways.

Toxicity Profile

Future Research Directions

Synthetic Chemistry Innovations

Developing one-pot synthesis protocols and green chemistry approaches (e.g., solvent-free cyclization) could reduce production costs and environmental impact .

Targeted Drug Design

Structure-activity relationship (SAR) studies focusing on methyl group positioning could optimize binding to biological targets like BRD4 or CCR2 . Computational modeling (e.g., molecular docking) may guide rational design.

Preclinical Development

In vivo efficacy and toxicity studies in disease models (e.g., murine inflammation or xenograft tumors) are essential to advance this compound toward clinical trials .

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